molecular formula C7H7BrO2S B1624738 Methyl 2-(bromomethyl)thiophene-3-carboxylate CAS No. 88048-78-6

Methyl 2-(bromomethyl)thiophene-3-carboxylate

Cat. No. B1624738
CAS RN: 88048-78-6
M. Wt: 235.1 g/mol
InChI Key: NLVXMLSUIYSGDS-UHFFFAOYSA-N
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Description

“Methyl 2-(bromomethyl)thiophene-3-carboxylate” belongs to the group of carboxylic compounds . It has a basic hydrolysis reaction and is an intramolecular cyclization . The compound is made up of two isomers, 3-bromomethylthiophene-2-carboxylic acid .


Synthesis Analysis

The synthesis of “Methyl 2-(bromomethyl)thiophene-3-carboxylate” involves bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . Another synthesis route involves dissolving 3-Methyl-thiophene-2-carboxylic acid methyl ester in CCl4, adding NBS and benzoyl peroxide, and then refluxing the reaction mixture for 6 hours.


Molecular Structure Analysis

The molecular formula of “Methyl 2-(bromomethyl)thiophene-3-carboxylate” is CHBrOS . It has an average mass of 221.072 Da and a monoisotopic mass of 219.919357 Da .


Chemical Reactions Analysis

“Methyl 2-(bromomethyl)thiophene-3-carboxylate” undergoes a basic hydrolysis reaction and is an intramolecular cyclization . It is formed by bromination of 3-methyl thiophene with N-bromosuccinimide .


Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)thiophene-3-carboxylate” has a molecular formula of CHBrOS . It has an average mass of 221.072 Da and a monoisotopic mass of 219.919357 Da .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

Methyl 2-(bromomethyl)thiophene-3-carboxylate is used in the synthesis of novel heterocyclic systems. For instance, it reacts with substituted 2-hydroxybenzonitriles to produce methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These intermediates undergo tandem cyclization, forming benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, which are derivatives of a new heterocyclic system (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Production of Bisthienothiepinones

This compound is also instrumental in synthesizing bisthienothiepinones. The process involves a displacement reaction with sodium thiophene-3-thiolate, leading to the formation of thioether, which upon further reactions results in bisthienothiepinones. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Charonnat, Muchowski, & Nelson, 1983).

Development of Pharmaceutical Intermediates

Methyl 2-(bromomethyl)thiophene-3-carboxylate is an intermediate in the production of various pharmaceuticals. It undergoes reactions leading to compounds like 3-methylbenzo[b]thiophen derivatives, which are then further processed into various pharmacologically active substances (Chapman, Clarke, Gore, & Sharma, 1971).

Applications in Organic Synthesis

This compound is also significant in organic synthesis. It reacts with secondary amines, sodium butylthiolate, and potassium thiocyanate to form diverse organic products. These reactions are important for creating complex organic molecules for various applications, including materials science and organic electronics (Pevzner, 2003).

Future Directions

Thiophene-based analogs, such as “Methyl 2-(bromomethyl)thiophene-3-carboxylate”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 2-(bromomethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXMLSUIYSGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443127
Record name Methyl 2-(bromomethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)thiophene-3-carboxylate

CAS RN

88048-78-6
Record name Methyl 2-(bromomethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(bromomethyl)thiophene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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